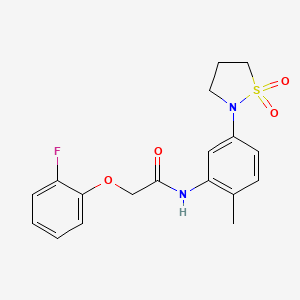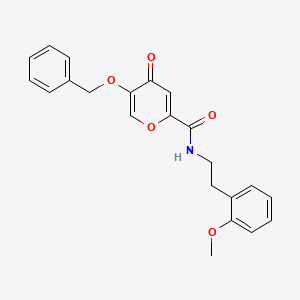
2-((5-((2-oxopyridin-1(2H)-yl)methyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-((2-oxopyridin-1(2H)-yl)methyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione is a synthetic compound renowned for its versatility in organic and medicinal chemistry. It features a complex structure with various functional groups that contribute to its unique chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((2-oxopyridin-1(2H)-yl)methyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione typically involves multiple steps:
Formation of 2-oxopyridine-1(2H)-yl methyl: This intermediate is synthesized from the condensation of 2-chloropyridine with formaldehyde and subsequent oxidation.
Construction of 1,2,4-oxadiazole ring: This is achieved through cyclization involving the previously formed intermediate and hydrazine derivatives.
Coupling to isoindoline-1,3-dione: The final coupling involves reacting the oxadiazole derivative with isoindoline-1,3-dione under specific conditions to form the desired product.
Industrial Production Methods
Industrial production often employs similar synthetic steps but on a larger scale. Efficient catalysts and optimized reaction conditions are crucial to maximize yield and purity. Methods such as continuous flow chemistry can also be utilized for scalability and sustainability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation at specific sites to introduce additional functional groups.
Reduction: Selective reduction reactions can modify the oxadiazole ring or other moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can alter the pyridine or oxadiazole components.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminium hydride.
Substitution reagents: Alkyl halides, aryl halides, and suitable nucleophiles.
Major Products
The major products formed vary based on the reagents and conditions employed. These can include derivatives with enhanced pharmacological properties or altered physical characteristics for specialized applications.
科学的研究の応用
2-((5-((2-oxopyridin-1(2H)-yl)methyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione has a broad spectrum of applications:
Chemistry: Used as a reagent or intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biological pathways.
Medicine: Evaluated for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The compound’s mechanism of action varies with its application. In biological contexts, it often interacts with specific molecular targets such as enzymes or receptors. Its oxadiazole and pyridine moieties contribute to its binding affinity and specificity.
Molecular Targets and Pathways
Enzyme inhibition: It can inhibit enzymes by mimicking natural substrates or binding to active sites.
Signal modulation: It can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
類似化合物との比較
Compared to other similar compounds, 2-((5-((2-oxopyridin-1(2H)-yl)methyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione stands out due to its unique combination of functional groups and its versatile applications. Similar compounds include:
2-((5-(phenylmethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione
2-((5-(2-oxopyridin-1(2H)-yl)-1,2,4-oxadiazol-3-yl)methyl)-2,3-dihydro-1H-isoindole-1,3-dione
Each of these compounds has unique properties that make them suitable for different applications, but none offer the same combination of characteristics as this compound.
There you have it—a deep dive into the world of this compound. Quite the chemical tapestry, isn’t it?
特性
IUPAC Name |
2-[[5-[(2-oxopyridin-1-yl)methyl]-1,2,4-oxadiazol-3-yl]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4/c22-15-7-3-4-8-20(15)10-14-18-13(19-25-14)9-21-16(23)11-5-1-2-6-12(11)17(21)24/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZANKILYKIBDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NOC(=N3)CN4C=CC=CC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2750814.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B2750815.png)
![1-Benzyl-4-{3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl}piperazine](/img/structure/B2750816.png)



![N-[2-(4-Piperidin-1-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2750822.png)
![N-(3,4-difluorophenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2750824.png)
![1,3-dimethyl-7-propyl-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2750825.png)
![N-methyl-N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclopropanamine](/img/structure/B2750828.png)
![[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino] benzoate](/img/structure/B2750834.png)

![3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2750836.png)

